molecular formula C19H22N2O3S B7084411 N,N-dimethyl-2-[(5-phenyl-2,3-dihydroindol-1-yl)sulfonyl]propanamide

N,N-dimethyl-2-[(5-phenyl-2,3-dihydroindol-1-yl)sulfonyl]propanamide

Cat. No.: B7084411
M. Wt: 358.5 g/mol
InChI Key: QBSDQIFZRBCKKV-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-[(5-phenyl-2,3-dihydroindol-1-yl)sulfonyl]propanamide: is a complex organic compound characterized by its unique structure, which includes an indole moiety, a sulfonyl group, and a propanamide backbone

Properties

IUPAC Name

N,N-dimethyl-2-[(5-phenyl-2,3-dihydroindol-1-yl)sulfonyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-14(19(22)20(2)3)25(23,24)21-12-11-17-13-16(9-10-18(17)21)15-7-5-4-6-8-15/h4-10,13-14H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBSDQIFZRBCKKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)C)S(=O)(=O)N1CCC2=C1C=CC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-[(5-phenyl-2,3-dihydroindol-1-yl)sulfonyl]propanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole derivative, followed by sulfonylation and subsequent amidation. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and optimized for efficiency. The use of continuous flow reactors can also be considered to enhance the scalability and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-[(5-phenyl-2,3-dihydroindol-1-yl)sulfonyl]propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines, alcohols, or thiols.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, sulfides, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N,N-dimethyl-2-[(5-phenyl-2,3-dihydroindol-1-yl)sulfonyl]propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N,N-dimethyl-2-[(5-phenyl-2,3-dihydroindol-1-yl)sulfonyl]propanamide exerts its effects is often related to its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or chemical outcome.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-2-[(5-phenyl-2,3-dihydroindol-1-yl)sulfonyl]propanamide stands out due to its unique combination of an indole moiety and a sulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

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